(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

Catalog No.
S785277
CAS No.
782495-18-5
M.F
C6H11F3N2O2S
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)metha...

CAS Number

782495-18-5

Product Name

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

IUPAC Name

1,1,1-trifluoro-N-[[(2S)-pyrrolidin-2-yl]methyl]methanesulfonamide

Molecular Formula

C6H11F3N2O2S

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-4-5-2-1-3-10-5/h5,10-11H,1-4H2/t5-/m0/s1

InChI Key

RIWFUAUXWIEOTK-YFKPBYRVSA-N

SMILES

C1CC(NC1)CNS(=O)(=O)C(F)(F)F

Canonical SMILES

C1CC(NC1)CNS(=O)(=O)C(F)(F)F

Isomeric SMILES

C1C[C@H](NC1)CNS(=O)(=O)C(F)(F)F
  • Potential as a synthetic intermediate: Due to the presence of a functional group called a sulfonamide, (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide could potentially serve as a building block in the synthesis of other molecules. Sulfonamides are commonly used in medicinal chemistry , but there is no evidence available to confirm if this specific compound is employed in this way.
  • Research on related compounds: Scientists may be studying (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide because it is related to other molecules with interesting properties. Research on similar compounds might provide clues about potential applications for this specific compound. However, identifying such related research would require a more in-depth analysis of scientific databases.

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is an organic compound characterized by the molecular formula C₆H₁₁F₃N₂O₂S. It features a trifluoromethyl group and a pyrrolidine moiety, which contribute to its unique properties and potential applications in various fields such as medicinal chemistry and catalysis .

. Notably, it has been utilized in highly enantioselective Michael additions of aldehydes to nitrostyrenes. This reaction showcases its ability to facilitate the formation of complex organic molecules with high stereochemical purity . Additionally, it participates in aldol reactions catalyzed by recyclable fluorous pyrrolidine sulfonamides, further illustrating its versatility in synthetic organic chemistry .

The synthesis of this compound can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available pyrrolidine derivatives.
  • Reagents: Trifluoromethanesulfonic anhydride is commonly used to introduce the trifluoromethyl group.
  • Reaction Conditions: The reaction conditions may vary but often involve polar solvents and controlled temperatures to ensure high yields and selectivity.

Recent literature has reported novel synthetic pathways that enhance efficiency and yield while minimizing environmental impact .

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide finds applications in:

  • Catalysis: It serves as a catalyst in asymmetric synthesis processes.
  • Pharmaceutical Development: Its potential as an enzyme inhibitor positions it as a candidate for drug development.
  • Material Science: The unique properties imparted by the trifluoromethyl group may lead to applications in developing advanced materials.

Interaction studies involving (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential side effects when used in therapeutic contexts. Investigating these interactions can provide insights into optimizing its efficacy and safety profile.

Several compounds share structural similarities with (S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1,1-Trifluoro-N-[2-(pyridin-2-yl)ethyl]methanesulfonamideC₈H₉F₃N₂O₂SContains a pyridine ring instead of pyrrolidine
N-[(2R)-2-Pyrrolidinylmethyl]-trifluoromethanesulfonamideC₆H₁₁F₃N₂O₂SDifferent stereochemistry compared to the target compound
N-(pyrrolidin-2-ylmethyl)-methanesulfonamideC₆H₁₁N₃O₂SLacks trifluoromethyl group; simpler structure

Uniqueness

(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is unique due to the presence of the trifluoromethyl group combined with the pyrrolidine moiety. This combination enhances its reactivity and selectivity in catalysis compared to other similar compounds.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

1,1,1-trifluoro-N-[[(2S)-pyrrolidin-2-yl]methyl]methanesulfonamide

Dates

Modify: 2023-08-15

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